molecular formula C19H18N4O3S2 B2982864 N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 868973-29-9

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2982864
CAS No.: 868973-29-9
M. Wt: 414.5
InChI Key: HGMPUIGDSOCFEW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that “N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide” can undergo would be dependent on its molecular structure. Without specific information on the compound, it’s difficult to predict its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, and density. Unfortunately, this specific information for “this compound” is not available .

Scientific Research Applications

Photodynamic Therapy Application

The synthesis and characterization of zinc phthalocyanine derivatives, which include structurally related thiadiazole moieties, have shown promising properties for photodynamic therapy (PDT) applications. These compounds exhibit high singlet oxygen quantum yield, essential for effective Type II photodynamic therapy mechanisms, indicating their potential for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Research into sulfonamide derivatives, including those structurally akin to N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide, has revealed their inhibitory effects on carbonic anhydrase isozymes. These enzymes are pivotal in various physiological functions, including the regulation of pH and ion transport. The inhibition of carbonic anhydrase I and II by these derivatives demonstrates their potential therapeutic applications in treating conditions related to enzyme dysregulation (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antimicrobial Activity

Compounds incorporating thiadiazole and related scaffolds have been investigated for their antimicrobial activity. These studies have synthesized and characterized novel sulfonamides, demonstrating efficacy against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. The structural features of these compounds contribute to their antimicrobial properties, offering a pathway for developing new antibacterial agents (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

Antitubercular Agents

A class of 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles has been identified as a new class of antituberculosis agents. These compounds exhibit significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, without affecting other bacteria or fungi. This selective antimycobacterial effect underscores their potential as selective antitubercular agents, which is particularly relevant for treating tuberculosis in the era of increasing drug resistance (Karabanovich et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. For “N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide”, this information is not available in the resources I have access to .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide”, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on “N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide” could involve elucidating its synthesis, molecular structure, and properties. This would enable a better understanding of its potential applications and safety profile .

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-26-15-10-6-5-9-14(15)17(25)21-18-22-23-19(28-18)27-12-16(24)20-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMPUIGDSOCFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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